molecular formula C19H34Cl2N2O3 B2694363 1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216484-92-2

1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Katalognummer: B2694363
CAS-Nummer: 1216484-92-2
Molekulargewicht: 409.39
InChI-Schlüssel: QTVRJMJBLSDWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound of significant interest in pharmaceutical and organic chemistry research . This synthetic compound features a piperazine ring, a structure frequently explored for its potential biological activity and presence in various pharmacologically active molecules . It is supplied as a high-purity material suitable for use as a building block or advanced intermediate in the development of new chemical entities . Researchers utilize this compound in laboratory settings for method development, chemical synthesis, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.2ClH/c1-16(2)18-6-4-5-7-19(18)24-13-12-23-15-17(22)14-21-10-8-20(3)9-11-21;;/h4-7,16-17,22H,8-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRJMJBLSDWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with potential applications in neuropharmacology. Its structure, characterized by a piperazine ring and an isopropylphenoxy moiety, suggests interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C19H34Cl2N2O3, with a molecular weight of approximately 409.39 g/mol. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors. The piperazine moiety is particularly noted for its affinity for serotonin receptors, which may confer anxiolytic or antidepressant properties. The presence of the isopropyl group may enhance lipophilicity, potentially improving receptor binding and selectivity.

Neuropharmacological Studies

1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has been studied for its potential effects on:

  • Serotonin Receptors : Similar compounds have shown promise in modulating serotonin activity, suggesting potential use in treating anxiety and depression.
  • Dopamine Receptors : Investigations into dopamine receptor interactions indicate possible applications in managing psychiatric disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)piperazin-1-yl)-3-(3-nitrophenoxy)propan-2-olChlorine substitution instead of fluorinePotential antidepressant
1-(4-Methylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-olMethyl substitution on piperazineAntipsychotic properties
1-(4-Bromophenyl)piperazin-1-yl)-3-(2-isobutylphenoxy)propan-2-olBromine substitutionNeuroleptic effects

This comparison highlights the unique pharmacological profile of 1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride in relation to other similar compounds.

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule with significant potential in medicinal chemistry. This article will explore its applications, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.

Antidepressant and Anxiolytic Potential

Research indicates that compounds with similar structural features often demonstrate significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine ring suggests that this compound may exhibit antidepressant and anxiolytic effects, making it a candidate for further clinical research in treating mood disorders.

Neuropharmacology

The unique combination of functional groups in this compound could lead to distinct pharmacological profiles compared to other piperazine derivatives. Studies have shown that modifications in the piperazine structure can influence receptor selectivity and binding affinity, which are critical for developing drugs targeting specific neurological conditions.

Therapeutic Lead Compound

Given its structural characteristics, this compound could serve as a lead for developing new drugs aimed at treating psychiatric disorders. Its potential interactions with various receptors could be explored through molecular docking studies to predict its efficacy and safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities:

Compound Name Core Structure Substituent 1 Substituent 2 Salt Form
Target Compound Propan-2-ol 2-(2-Isopropylphenoxy)ethoxy 4-Methylpiperazin-1-yl Dihydrochloride
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) Propan-2-ol 1-Naphthyloxy 4-(2-Methoxyphenyl)piperazin-1-yl Not specified
Bisoprolol Fumarate Propan-2-ol 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy (1-Methylethyl)amino Fumarate

Key Observations :

  • Propan-2-ol Backbone : All three compounds share this core, a hallmark of β-blockers (e.g., bisoprolol) and antipsychotics.
  • Substituent 2 : The 4-methylpiperazine in the target compound contrasts with bisoprolol’s isopropylamine. Piperazine derivatives often enhance solubility and receptor subtype selectivity (e.g., α vs. β-adrenergic receptors).
Pharmacological and Pharmacokinetic Differences
  • Receptor Selectivity: Bisoprolol is a β1-selective antagonist (cardioselective) due to its isopropylamine group and phenoxy substitution . Avishot’s naphthyloxy group may confer non-selective β-blockade or α-adrenergic activity, as seen in carvedilol analogs . The target compound’s 4-methylpiperazine could shift selectivity toward α-adrenergic or serotonin receptors, similar to atypical antipsychotics (e.g., aripiprazole).
  • Metabolism: Bisoprolol undergoes hepatic CYP3A4/2D6 metabolism, with a half-life of 9–12 hours . The target compound’s piperazine moiety may reduce CYP-mediated metabolism, extending half-life, while its isopropylphenoxy group could increase CYP2C9/2C19 susceptibility.

Research Findings and Clinical Implications

  • Efficacy: Bisoprolol’s β1-selectivity reduces adverse effects (e.g., bronchospasm) in asthma patients compared to non-selective analogs . Piperazine-containing compounds (e.g., the target molecule) often exhibit dual β/α-blockade or antipsychotic activity, but clinical data are lacking.
  • Safety :

    • Dihydrochloride salts generally have better gastrointestinal tolerability than free bases.
    • Avishot’s naphthyloxy group may increase hepatotoxicity risk, as observed with naphthalene derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution reactions to introduce the 2-isopropylphenoxyethoxy moiety, followed by coupling with 4-methylpiperazine. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance intermediate stability. Use Design of Experiments (DoE) to evaluate factors like molar ratios, catalyst loading, and reaction time . Post-synthesis, employ recrystallization in HCl-saturated ethanol to isolate the dihydrochloride salt .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions via 1^1H and 13^13C NMR, focusing on splitting patterns of the propan-2-ol backbone and piperazine protons .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220–254 nm) to quantify impurities (e.g., unreacted intermediates or degradation products) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .

Q. What are the common synthetic impurities and degradation products of this compound?

  • Methodology : Monitor for:

  • Impurity J(EP) : A byproduct from incomplete coupling of the phenoxyethoxy group, detectable via HPLC retention time shifts .
  • Hydrolysis Products : Degradation under acidic conditions may yield 3-(4-methylpiperazin-1-yl)propan-2-ol and 2-(2-isopropylphenoxy)ethanol. Accelerated stability studies (40°C/75% RH) with LC-MS tracking are recommended .

Q. How can solubility challenges be addressed during formulation?

  • Methodology : Conduct solubility screening in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween 80). Due to the dihydrochloride salt’s hygroscopicity, lyophilization or co-solvent systems (PEG 400/water) may improve stability .

Advanced Research Questions

Q. How can computational tools aid in designing novel derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the piperazine nitrogen or phenoxyethoxy linkage .
  • Molecular Dynamics (MD) : Simulate receptor-ligand interactions (e.g., with adrenergic or serotonin receptors) to guide structural modifications .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodology :

  • Orthogonal Assays : Compare receptor binding (radioligand displacement) vs. functional assays (cAMP modulation) to distinguish antagonism/agonism .
  • Metabolite Profiling : Use in vitro hepatocyte models to identify active metabolites that may contribute to off-target effects .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS penetration?

  • Methodology :

  • LogP Optimization : Introduce fluorine substituents to the phenoxy ring to balance lipophilicity (target LogP 2–3) and blood-brain barrier permeability .
  • Prodrug Design : Mask the propan-2-ol hydroxyl with ester prodrugs to enhance oral bioavailability .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodology :

  • Fragment-Based Screening : Synthesize analogs with modifications to the piperazine (e.g., N-methyl vs. N-cyclopropyl) or phenoxyethoxy chain length. Test against panels of GPCRs .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Q. What experimental designs are optimal for scaling up synthesis while minimizing impurities?

  • Methodology :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., HCl salt formation) to reduce side reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.